4,6-difluoro-1H-pyrrolo[2,3-b]pyridine
Description
4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, a nitrogen-containing bicyclic heterocycle. This core structure is pharmacologically significant, with derivatives exhibiting anticancer, anticonvulsant, and kinase-inhibitory activities . Fluorination at the 4- and 6-positions is strategically employed to modulate electronic properties, solubility, and binding affinity. The 4,6-difluoro substitution pattern likely improves metabolic stability and target engagement compared to non-fluorinated analogs, aligning with trends observed in kinase inhibitor design .
Properties
IUPAC Name |
4,6-difluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPIOOFFZSNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284789 | |
| Record name | 4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-76-3 | |
| Record name | 4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs). The FGFR signaling pathway is crucial in various cancers, making these compounds promising candidates for targeted cancer therapies.
Inhibition of FGFRs
Research indicates that derivatives of this compound exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported that a specific derivative (compound 4h) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, highlighting its potency in inhibiting cell proliferation in breast cancer models .
Cancer Therapy
The primary application of this compound is in the treatment of various cancers. Its ability to inhibit FGFRs has made it a candidate for developing therapies against tumors that exhibit aberrant FGFR signaling.
- Case Study: Breast Cancer
In vitro studies demonstrated that compound 4h not only inhibited proliferation but also induced apoptosis in breast cancer cell lines (4T1 cells), suggesting its potential as a therapeutic agent in breast cancer treatment .
Renal and Cardiovascular Diseases
Another significant application is related to its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in renal and cardiovascular diseases due to its role in sodium transport regulation. Compounds from this class may offer therapeutic strategies for conditions like chronic renal disease and congestive heart failure by modulating SGK-1 activity .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The 4,6-difluoro derivative is expected to exhibit better solubility and metabolic stability than 5,6-dichloro analogs due to fluorine’s smaller size and stronger electronegativity, which reduce undesired metabolic oxidation .
- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance binding to electron-rich kinase domains, as seen in FGFR inhibitors .
- Methoxy Substitutions : While 4,6-dimethoxy derivatives improve water solubility, they may hinder membrane permeability due to increased polarity .
Thieno[2,3-b]pyridines vs. Pyrrolo[2,3-b]pyridines
Thieno[2,3-b]pyridines (sulfur-containing analogs) are structurally similar but differ in key properties:
Key Observations :
- Solubility: Replacing sulfur with nitrogen in the pyrrolo scaffold significantly improves aqueous solubility, as demonstrated by thieno[2,3-b]pyridines requiring solubilizing agents like HP-β-CD .
- Target Selectivity : Pyrrolo derivatives show enhanced kinase selectivity due to nitrogen’s hydrogen-bonding capacity, critical for hinge-region interactions in FGFR1 .
Solubility and Formulation Strategies
- 4,6-Difluoro Derivative : Fluorine’s electronegativity may enhance solubility via polar interactions, though less effectively than morpholine-substituted analogs (e.g., derivative 3 in , which achieved 10-fold solubility improvement) .
Biological Activity
4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
The primary biological activity of this compound derivatives is their inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that these compounds can effectively inhibit FGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Key Findings:
- Inhibition of FGFR : A study highlighted that certain derivatives exhibited IC50 values against FGFR1, FGFR2, and FGFR3 in the nanomolar range (7 nM for FGFR1) . This suggests a strong potential for these compounds as targeted cancer therapies.
- Cell Proliferation and Apoptosis : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines (4T1) and induced apoptosis .
Efficacy Against Cancer Cells
The biological activity of this compound has been evaluated in various cancer models:
| Compound | Target | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| 4h | FGFR1 | 7 | 4T1 (breast cancer) | Inhibition of proliferation and induction of apoptosis |
| 4h | FGFR2 | 9 | 4T1 | Inhibition of migration |
| 4h | FGFR3 | 25 | 4T1 | Induction of apoptosis |
| 4h | FGFR4 | 712 | 4T1 | Reduced invasion |
This table summarizes the inhibitory effects of compound 4h on different FGFR isoforms and its impact on breast cancer cell lines.
Case Studies
Several studies have explored the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on Anticancer Activity : A systematic investigation into the anticancer properties of pyrrolo[2,3-b]pyridine derivatives showed significant inhibitory effects on multiple cancer cell lines. The study concluded that these compounds could serve as promising candidates for further development in oncology .
- Inhibition of SGK-1 Kinase : Another research effort focused on the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. The study found that certain derivatives could effectively inhibit SGK-1 activity, suggesting potential therapeutic applications beyond oncology .
Q & A
Q. What are the common synthetic routes for 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine?
Synthesis typically involves fluorination of precursor molecules. For example, fluorinating agents like Selectfluor® are used under controlled conditions. A representative method involves:
- Step 1 : Reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in acetonitrile and ethanol at 70°C for 12–18 hours.
- Step 2 : Purification via column chromatography (DCM/EA, 4:1) to isolate the product.
Yields are often moderate (~29%) due to competing side reactions, necessitating optimization of solvent ratios and reaction times .
Q. How is the structure of this compound confirmed?
Characterization relies on:
- NMR Spectroscopy : Distinct signals for fluorine atoms (e.g., δ = -172.74 ppm in -NMR) and aromatic protons (e.g., H-5 at δ = 7.23 ppm in -NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H] = 171.0123 vs. calculated 171.0120) .
- X-ray Crystallography (if available): Validates regioselective fluorination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of fluorinated pyrrolopyridines?
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF/NMP mixtures) enhance fluorination efficiency .
- Catalyst Use : Copper iodide (CuI) in coupling reactions improves regioselectivity for difluoro products .
- Temperature Control : Maintaining 70°C minimizes decomposition while ensuring complete reagent activation .
Low yields (e.g., 29% in ) may arise from incomplete purification or competing nitration pathways; gradient elution in chromatography can mitigate this .
Q. What strategies are employed to design 4,6-difluoro derivatives as FGFR inhibitors?
Structure-based design principles include:
- Hinge-Binding Motifs : The pyrrolo[2,3-b]pyridine core interacts with FGFR1’s hinge region (e.g., hydrogen bonding with D641) .
- Substituent Optimization : Introducing hydrogen bond acceptors (e.g., trifluoromethyl groups) at the 5-position enhances affinity for hydrophobic pockets near G485 .
- Bioisosteric Replacements : Methoxyphenyl groups are replaced with bulkier substituents to improve selectivity (e.g., IC values of 7–25 nM for FGFR1–3 inhibition) .
Q. How do researchers analyze conflicting bioactivity data among pyrrolopyridine derivatives?
Discrepancies (e.g., variable IC values) are addressed by:
- Assay Standardization : Ensuring consistent kinase assay conditions (e.g., ATP concentrations, incubation times) .
- Structural Comparisons : Identifying substituent effects (e.g., 4-fluoro vs. 4-chloro derivatives altering steric hindrance) .
- Computational Modeling : Docking studies to predict binding modes and explain potency variations (e.g., fluorine’s electronegativity affecting hydrogen-bond strength) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
